2-chloro-N-(4-iodophenyl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-iodophenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-12-6-5-10(17(19)20)7-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFXLMJNPWQMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345296 | |
| Record name | 2-Chloro-N-(4-iodophenyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5265-22-5 | |
| Record name | 2-Chloro-N-(4-iodophenyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzamide precursor, followed by halogenation reactions to introduce the chloro and iodo groups. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and halogenating agents like iodine and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-iodophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-chloro-N-(4-iodophenyl)-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(4-iodophenyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide, highlighting structural variations and their impacts:
Q & A
Basic: What are the optimal synthetic routes for 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves halogenation and coupling steps. Key approaches include:
- Chlorination/Nitration: Start with a benzoic acid derivative, using mixed acids (HNO₃/H₂SO₄) for nitration at the 5-position. Chlorination can be achieved via SOCl₂ or PCl₅ under reflux .
- Iodination: Introduce the iodine substituent on the aniline derivative (e.g., 4-iodoaniline) using I₂/KI in acidic conditions or via Ullmann coupling for aromatic iodination .
- Amide Coupling: React 2-chloro-5-nitrobenzoyl chloride with 4-iodoaniline in dry dichloromethane (DCM) using a base like triethylamine (Et₃N) at 0–25°C. Monitor completion via TLC .
Optimization Tips: - Use anhydrous solvents to prevent hydrolysis of the acyl chloride intermediate.
- Vary reaction times (1–12 hours) and temperatures (0–50°C) to maximize yield .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic proton environments (e.g., nitro group deshields adjacent protons) and confirm iodine’s presence via coupling patterns. Compare with PubChem data for similar benzamides .
- IR Spectroscopy: Detect characteristic amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern (due to chlorine and iodine) .
Advanced: How can researchers resolve contradictions in NMR data for this compound?
Methodological Answer:
- X-ray Crystallography: Use single-crystal analysis to unambiguously determine the structure, especially if substituent orientations (e.g., nitro vs. chloro groups) are ambiguous .
- Computational Modeling: Perform density functional theory (DFT) calculations to simulate NMR spectra and compare with experimental data. Software like Gaussian or ORCA can predict chemical shifts .
- Decoupling Experiments: Conduct NOESY or COSY NMR to resolve overlapping signals from aromatic protons .
Advanced: What mechanistic insights are critical for introducing the nitro group in this compound?
Methodological Answer:
- Electrophilic Nitration: Study the regioselectivity of nitration using mixed acid (HNO₃/H₂SO₄). The chloro group at position 2 directs nitration to position 5 via meta-directing effects.
- Kinetic vs. Thermodynamic Control: Vary reaction temperatures (e.g., 0°C vs. 50°C) to determine if intermediate formation (e.g., Wheland complex) favors kinetic or thermodynamic products .
- Isotopic Labeling: Use ¹⁵N-labeled HNO₃ to track nitro group incorporation via MS/MS fragmentation .
Advanced: How to design experiments to evaluate its biological activity in enzyme inhibition studies?
Methodological Answer:
- Target Selection: Prioritize enzymes with known sensitivity to nitro/iodo groups (e.g., tyrosine kinases or nitroreductases) .
- Inhibition Assays: Use fluorescence-based assays (e.g., NADPH depletion for nitroreductases) or radiometric assays with ³H-labeled substrates.
- Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding modes. Validate with site-directed mutagenesis of key residues .
Advanced: What strategies mitigate degradation of this compound under varying pH conditions?
Methodological Answer:
- Stability Studies: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm. Identify degradation products using LC-MS .
- Protective Groups: Temporarily protect the amide group (e.g., with Boc) during reactions in acidic/basic conditions .
- Formulation: For biological assays, use DMSO stock solutions stored at -20°C to prevent hydrolysis .
Advanced: How can computational methods predict its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Compute Fukui indices to identify electrophilic centers (e.g., chloro group at position 2) prone to substitution .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate reactivity in DMF vs. DCM.
- Transition State Analysis: Locate energy barriers for SNAr (nucleophilic aromatic substitution) using iodine as a leaving group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
